4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193388-02-1
VCID: VC2917726
InChI: InChI=1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H
SMILES: C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl
Molecular Formula: C11H11ClFNS
Molecular Weight: 243.73 g/mol

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

CAS No.: 1193388-02-1

Cat. No.: VC2917726

Molecular Formula: C11H11ClFNS

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride - 1193388-02-1

Specification

CAS No. 1193388-02-1
Molecular Formula C11H11ClFNS
Molecular Weight 243.73 g/mol
IUPAC Name 4-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride
Standard InChI InChI=1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H
Standard InChI Key ZQEDZDNJYVMSLF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl
Canonical SMILES C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Identification

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is precisely identified through several key chemical parameters. It has been assigned the CAS number 1193388-02-1, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C11H11ClFNS, indicating its elemental composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. Its molecular weight is calculated at 243.73 g/mol, which is consistent with its structural composition.

The compound is the hydrochloride salt form of the free base 4-fluoro-N-(thiophen-2-ylmethyl)aniline, which has the CAS number 51305-47-6 and molecular formula C11H10FNS with a molecular weight of 207.27 g/mol . The IUPAC name for the free base is 4-fluoro-N-(thiophen-2-ylmethyl)aniline, while the salt form is sometimes referred to as 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride in chemical databases and literature .

Structural Characteristics

The molecular structure of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride consists of several key components. The compound features a para-fluorinated aniline group connected to a thiophen-2-ylmethyl moiety via a secondary amine linkage. The basic scaffold comprises a 4-fluoroaniline unit where the amino group is substituted with a thiophen-2-ylmethyl group. The hydrochloride portion represents the salt form where the nitrogen atom of the secondary amine is protonated, with chloride serving as the counter ion.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's electron-rich character. This sulfur-containing heterocycle exhibits distinct electronic properties that influence the compound's reactivity and potential interactions with biological targets. The fluorine atom at the para position of the aniline ring introduces unique electronic and steric effects, potentially enhancing the compound's metabolic stability and binding affinity to biological targets.

Table 1: Key Chemical Properties of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

PropertyValue
CAS Number1193388-02-1
Molecular FormulaC11H11ClFNS
Molecular Weight243.73 g/mol
IUPAC Name4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride
Free Base CAS51305-47-6
Free Base FormulaC11H10FNS
Free Base Weight207.27 g/mol

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves multi-step chemical reactions that require careful control of reaction conditions and purification techniques. The general approach usually starts with the preparation of the free base, 4-fluoro-N-(thiophen-2-ylmethyl)aniline, followed by conversion to the hydrochloride salt. The synthesis commonly employs amination and coupling reactions, which are fundamental transformations in organic chemistry.

The preparation of the free base often begins with a reaction between 4-fluoroaniline and a suitable thiophen-2-ylmethyl derivative. This reaction typically proceeds through nucleophilic substitution, where the primary amine of 4-fluoroaniline attacks the electrophilic carbon of an activated thiophen-2-ylmethyl group. Common activating groups include halides (particularly bromides or chlorides) or other leaving groups that facilitate the substitution reaction.

Reaction Conditions and Parameters

The synthesis reactions for this compound are typically conducted in polar aprotic solvents such as dioxane or tetrahydrofuran (THF), which facilitate the nucleophilic substitution process. The reaction temperatures generally range from 90 to 120 degrees Celsius, depending on the specific protocol and reactivity of the starting materials. The progress of these reactions is commonly monitored using thin-layer chromatography (TLC) to ensure complete conversion of starting materials and to identify the formation of side products.

In some synthetic routes, reducing agents may be employed when the reaction proceeds through reductive amination rather than direct nucleophilic substitution. The choice of reducing agent depends on the specific reaction conditions and the sensitivity of the functional groups present in the molecule. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with an appropriate catalyst.

Purification and Salt Formation

Following the successful synthesis of the free base, purification is typically achieved through column chromatography, recrystallization, or a combination of both techniques. Once the pure free base is obtained, conversion to the hydrochloride salt is accomplished by treating the compound with hydrogen chloride, either as a gas or in solution (typically in diethyl ether or dioxane). The salt formation provides several advantages, including improved stability, enhanced solubility in polar solvents, and often better crystallinity, which facilitates handling and storage.

Table 2: Typical Synthesis Parameters for 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

ParameterDetails
Common SolventsDioxane, Tetrahydrofuran
Reaction Temperature90-120°C
Monitoring TechniqueThin-layer chromatography (TLC)
Purification MethodsColumn chromatography, Recrystallization
Salt FormationTreatment with HCl in ether or dioxane

Applications and Research Findings

Materials Science Applications

Beyond medicinal chemistry, 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride and related compounds have potential applications in materials science. Thiophene-based compounds are known for their interesting electronic properties and have been utilized in the development of conducting polymers, organic semiconductors, and advanced materials with optoelectronic applications.

The fluorine substituent can influence the electronic properties of the aromatic system, potentially altering the material's conductivity, luminescence, or other physical properties. These characteristics make fluorinated thiophene derivatives valuable components in the design and synthesis of functional materials with applications in organic electronics, sensors, and photovoltaic devices.

AspectRecommendation
Storage TemperatureRoom temperature
Container TypeTightly closed, preferably amber or opaque
Environmental ConditionsDry area, away from direct sunlight
Intended UseResearch laboratories, professional manufacturing, industrial use
Safety MeasuresStandard PPE (gloves, lab coat, safety glasses), adequate ventilation

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